

## Uridine's Role in the Central Nervous System: A Technical Guide

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#### **Executive Summary**

**Uridine**, a pyrimidine nucleoside, plays a multifaceted and critical role in the central nervous system (CNS). Beyond its fundamental function as a component of RNA, **uridine** is a key precursor for the synthesis of neuronal membranes and acts as a signaling molecule, influencing synaptic plasticity, neuroprotection, and cognitive function. The brain primarily relies on the salvage of circulating **uridine**, which is transported across the blood-brain barrier to maintain its nucleotide pools.[1][2] Once in the brain, **uridine** is converted into various phosphorylated derivatives that are essential for the synthesis of phosphatidylcholine via the Kennedy pathway and for activating P2Y purinergic receptors.[3][4] Emerging evidence highlights its therapeutic potential for neurodegenerative diseases, cognitive decline, and certain forms of epilepsy.[5][6][7] This guide provides an in-depth examination of the molecular mechanisms, key experimental findings, and signaling pathways governing **uridine**'s function in the CNS, intended for researchers, scientists, and professionals in drug development.

### **Uridine Transport and Metabolism in the Brain**

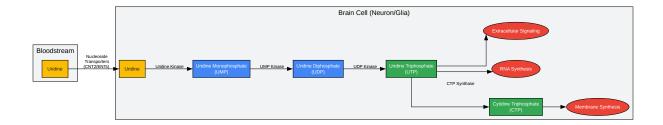
The adult brain has a limited capacity for de novo synthesis of pyrimidine rings and thus relies heavily on salvage pathways, utilizing preformed nucleosides from the circulation.[2][8][9] **Uridine** is the primary pyrimidine nucleoside taken up by the brain from the blood.[5][10][11]

Transport Across the Blood-Brain Barrier (BBB): **Uridine** uptake from the circulation into the brain is mediated by nucleoside transporters located at the BBB.[4] Two main types of transporters are involved:



- Equilibrative Nucleoside Transporters (ENTs): These are low-affinity transporters.[4][11]
- Concentrative Nucleoside Transporters (CNTs): High-affinity transporters, such as CNT2, have been identified in the cells of the BBB and are responsible for the efficient uptake of uridine even at lower plasma concentrations.[4][11] Uridine is considered more available to the brain than cytidine, making it the major pyrimidine precursor for CNS metabolic pathways.[4]

The Pyrimidine Salvage Pathway: Once inside brain cells, **uridine** is phosphorylated in a stepwise manner by **uridine** kinase to form **uridine** monophosphate (UMP), **uridine** diphosphate (UDP), and finally **uridine** triphosphate (UTP).[11] UTP is a crucial molecule that serves multiple functions: it is a precursor for RNA synthesis, can be converted to cytidine triphosphate (CTP) for phospholipid synthesis, and can be released into the extracellular space to act as a signaling molecule.[5][8] This metabolic pathway is regulated by feedback inhibition, where high levels of UTP and CTP can inhibit **uridine** kinase activity.[11]



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**Caption: Uridine** transport and pyrimidine salvage pathway in the brain.

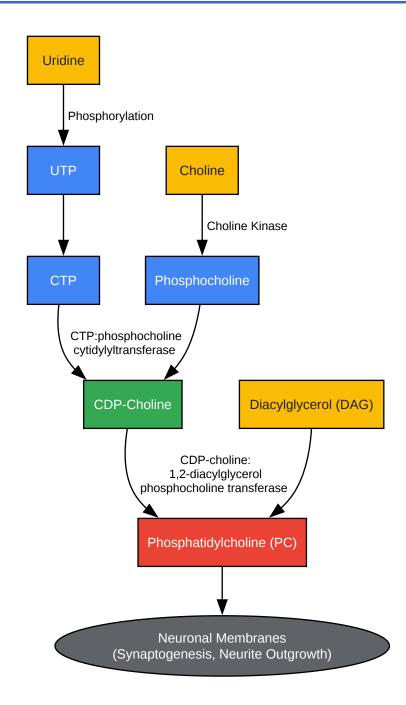


# Core Mechanism I: Precursor for Neuronal Membrane Synthesis

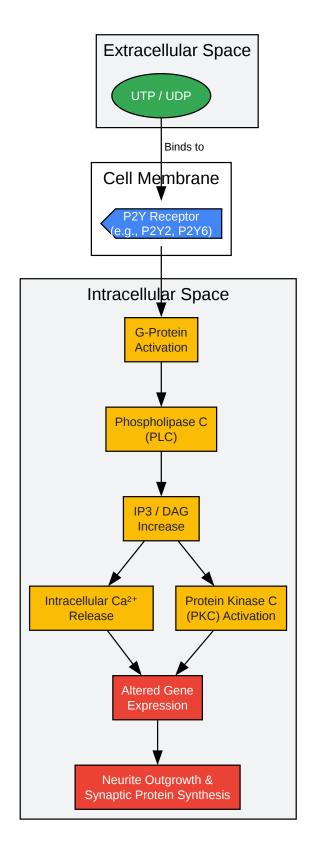
A primary role of **uridine** in the CNS is to serve as an essential precursor for the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal and synaptic membranes.[3][12] This occurs via the Kennedy pathway, where the rate-limiting intermediate is cytidine diphosphate-choline (CDP-choline).[3][13]

Administering **uridine** increases the intracellular pools of UTP, which is subsequently converted to CTP.[3][14] CTP then combines with phosphocholine to generate CDP-choline, directly fueling the production of new PC and promoting the formation and maintenance of cell membranes.[15][16] This mechanism is critical for synaptogenesis (the formation of new synapses), neurite outgrowth, and overall neuronal integrity.[6][15][17] The combination of **uridine** with docosahexaenoic acid (DHA) and choline has been shown to synergistically increase the formation of synaptic membranes.[3][18][19]













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